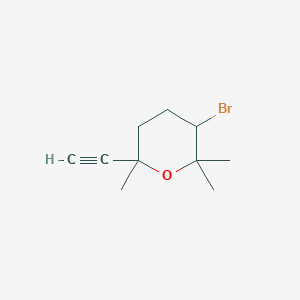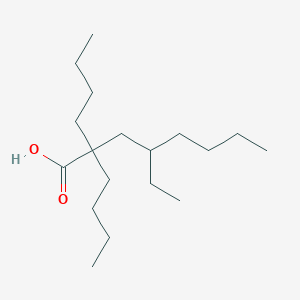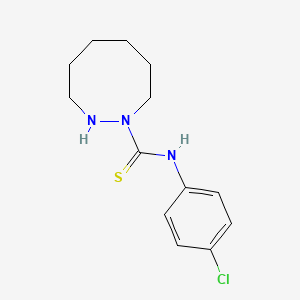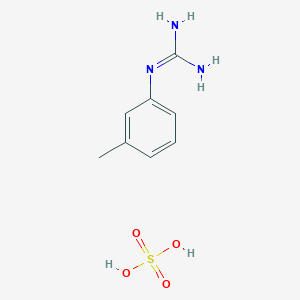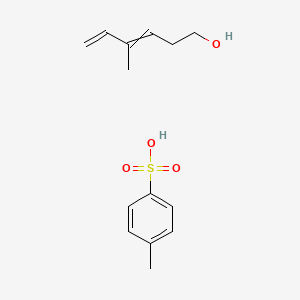
4-Methylbenzenesulfonic acid;4-methylhexa-3,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 4-methylhexa-3,5-dien-1-ol are two distinct chemical compounds. . It is a white, crystalline solid that is soluble in water and alcohol. 4-Methylhexa-3,5-dien-1-ol, on the other hand, is an organic compound with a structure that includes a hexadiene chain and a hydroxyl group.
Preparation Methods
4-Methylbenzenesulfonic acid: is typically prepared through the sulfonation of toluene using concentrated sulfuric acid . The reaction involves the electrophilic aromatic substitution of a sulfonic acid group onto the toluene ring. Industrial production methods often involve the use of oleum (fuming sulfuric acid) to achieve higher yields.
4-Methylhexa-3,5-dien-1-ol: can be synthesized through various organic reactions, including the reduction of corresponding ketones or aldehydes. One common method involves the use of Grignard reagents to add a methyl group to a hexadienone, followed by reduction to the alcohol.
Chemical Reactions Analysis
4-Methylbenzenesulfonic acid: undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to toluene.
Substitution: It can undergo nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various reducing agents. Major products formed include sulfonamides, sulfonyl chlorides, and esters.
4-Methylhexa-3,5-dien-1-ol: can undergo:
Oxidation: To form corresponding aldehydes or ketones.
Reduction: To form saturated alcohols.
Substitution: To form ethers or esters.
Scientific Research Applications
4-Methylbenzenesulfonic acid: is widely used in organic synthesis as a catalyst for esterification and polymerization reactions . It is also used in the production of pharmaceuticals, dyes, and resins.
4-Methylhexa-3,5-dien-1-ol: finds applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. It is used as an intermediate in the production of various chemicals and as a reagent in organic synthesis.
Mechanism of Action
4-Methylbenzenesulfonic acid: acts as a strong acid and a catalyst in various chemical reactions. Its mechanism involves the donation of a proton (H+) to facilitate the reaction, often increasing the reaction rate and yield .
4-Methylhexa-3,5-dien-1-ol: exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the diene structure can undergo addition reactions.
Comparison with Similar Compounds
4-Methylbenzenesulfonic acid: is similar to other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. its methyl group provides unique reactivity and solubility properties .
4-Methylhexa-3,5-dien-1-ol: can be compared to other dienols and alcohols. Its unique structure allows for specific reactivity patterns that are not observed in simpler alcohols or dienes.
Similar compounds include:
- Benzenesulfonic acid
- Methanesulfonic acid
- 4-Methylbenzenesulfonic acid, methyl ester
Properties
CAS No. |
61915-45-5 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylhexa-3,5-dien-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);3,5,8H,1,4,6H2,2H3 |
InChI Key |
ASYPVYHEQXZSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=CCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


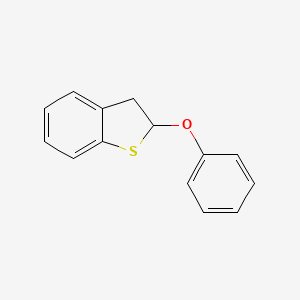

![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)
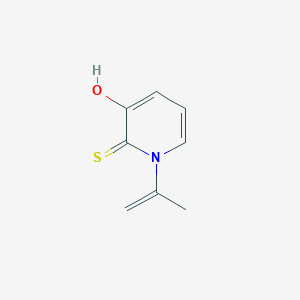
![1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14560330.png)
![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)

![3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560342.png)
